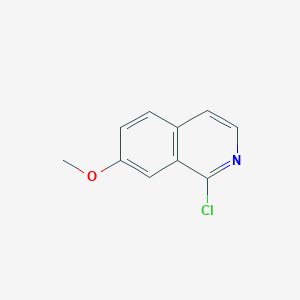

1-Chloro-7-methoxyisoquinoline

描述

Significance of Isoquinoline (B145761) Core Structures in Chemical Biology and Medicinal Chemistry

The isoquinoline framework, a heterocyclic aromatic organic compound, is a significant structural component in many natural and synthetic bioactive molecules. nih.govrsc.org These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.org Isoquinoline-based compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. nih.govnumberanalytics.com Their diverse biological activities stem from the versatile nature of the isoquinoline core, which allows for various substitutions, leading to a wide array of derivatives with distinct pharmacological profiles. nih.gov

Historical Context of Halogenated and Alkoxy-Substituted Isoquinolines in Academic Research

The study of halogenated and alkoxy-substituted isoquinolines has a rich history in organic and medicinal chemistry. The introduction of halogen atoms and alkoxy groups to the isoquinoline scaffold has been a key strategy for modulating the electronic properties, reactivity, and biological activity of these compounds. nih.govrsc.org Halogenation, for instance, can influence a molecule's metabolic stability and its ability to form halogen bonds, which are crucial for protein-ligand interactions. nih.govnih.gov Alkoxy groups, such as the methoxy (B1213986) group, can alter solubility and also participate in hydrogen bonding, impacting how the molecule interacts with biological targets. rsc.orgfrontiersin.org Historically, the synthesis of these substituted isoquinolines has driven the development of new synthetic methodologies, including various cyclization and functionalization reactions. nih.govrsc.orgacs.org

Overview of Current Research Landscape Pertaining to 1-Chloro-7-methoxyisoquinoline Scaffolds

Current research on this compound and its derivatives is primarily focused on its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The specific substitution pattern of a chlorine atom at the C-1 position and a methoxy group at the C-7 position makes it a valuable building block. The chlorine atom at the C-1 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of derivatives for structure-activity relationship (SAR) studies. Researchers are actively exploring its use in the development of kinase inhibitors, particularly for targets like Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is involved in inflammatory and immune responses. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₈ClNO | 193.63 | Chlorine at C-1, Methoxy at C-7. americanelements.com |

| 1-Chloro-7-methylisoquinoline | C₁₀H₈ClN | 177.63 | Chlorine at C-1, Methyl at C-7. |

| 1-Chloro-6-methoxyisoquinoline | C₁₀H₈ClNO | 193.63 | Chlorine at C-1, Methoxy at C-6. lookchem.com |

| 7-Bromo-1-chloro-6-methoxyisoquinoline | C₁₀H₇BrClNO | 272.53 | Bromine at C-7, Chlorine at C-1, Methoxy at C-6. |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBMOLGNIQJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623862 | |

| Record name | 1-Chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53533-54-3 | |

| Record name | 1-Chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 7 Methoxyisoquinoline and Derivatives

Classical Isoquinoline (B145761) Synthesis Approaches Applied to 1-Chloro-7-methoxyisoquinoline Precursors

The construction of the core isoquinoline ring system is a foundational aspect of synthesizing this compound. Several classical methods, originally developed for isoquinoline itself, have been adapted to produce precursors bearing the required 7-methoxy substituent. Subsequent chlorination at the 1-position then yields the target molecule.

Pomeranz-Fritsch Cyclization Modifications

The Pomeranz-Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.org This method offers a pathway to isoquinolines with substitution patterns that can be difficult to achieve through other means. researchgate.net The reaction proceeds by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization in the presence of an acid. wikipedia.org

Modifications to the original Pomeranz-Fritsch conditions have been developed to improve yields and expand the scope of accessible derivatives. For instance, Jackson's modification has been utilized in the synthesis of 8-bromo-7-methoxyisoquinoline. semanticscholar.orgresearchgate.net A notable modification by Bobbitt involves the reduction of the intermediate iminoacetal to an aminoacetal before cyclization, which typically requires less harsh acidic conditions and can reduce the formation of side products. beilstein-journals.org This approach, known as the Pomeranz-Fritsch-Bobbitt (PFB) reaction, provides access to 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org

The versatility of the Pomeranz-Fritsch reaction has been further demonstrated by its integration with multicomponent reactions, such as the Ugi reaction, to create diverse isoquinoline scaffolds. acs.orgnih.gov

Bischler-Napieralski Cyclization and Related Pathways

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can then be oxidized to the corresponding aromatic isoquinolines. This reaction is particularly effective for arenes bearing electron-donating groups, such as a methoxy (B1213986) group. nrochemistry.comrsc.org

The mechanism of the Bischler-Napieralski reaction can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org For substrates that are less activated, a mixture of P₂O₅ in refluxing POCl₃ is often employed. wikipedia.org The reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide and phosphoryl chloride typically yields 7-methoxy-1-phenyl-3,4-dihydroisoquinolines. rsc.org

Microwave-assisted Bischler-Napieralski reactions have been developed to facilitate the rapid generation of substituted isoquinoline libraries. organic-chemistry.org

Pictet-Spengler Condensation Variants for Substituted Isoquinolines

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.commdpi.com This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org

While the classic Pictet-Spengler reaction is a powerful tool, its application to less nucleophilic aromatic rings, such as those without strong activating groups, may require harsher conditions and result in lower yields. wikipedia.org For the synthesis of tetrahydroisoquinolines from phenylethylamines, refluxing with strong acids is often necessary. wikipedia.org

Modern variations of the Pictet-Spengler reaction have expanded its utility. For example, the use of N-acyliminium ions, which are highly electrophilic, allows for cyclization to occur under milder conditions with a broader range of aromatic systems. wikipedia.org The reaction has been successfully employed in combination with multicomponent reactions, like the Ugi reaction, to construct complex polycyclic architectures. nih.gov It is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs) and related heterocyclic structures. nih.govmdpi.com

Advanced Synthetic Strategies for Directing Functionalization at the 1, 7, and Other Positions

Direct functionalization of the isoquinoline core provides a more convergent approach to this compound and its derivatives. These methods focus on the selective introduction of the chloro and methoxy groups onto a pre-formed isoquinoline ring.

Halogenation and Chloro-Substitution Techniques

The introduction of a chlorine atom at the 1-position of the isoquinoline nucleus is a key step in the synthesis of the target compound. A common method for this transformation is the treatment of a precursor like 7-methoxyisoquinolin-1-one or 7-methoxyisoquinoline-N-oxide with a chlorinating agent.

One established procedure involves the reaction of 7-methoxyisoquinoline-N-oxide hydrochloride with phosphoryl chloride (POCl₃). Heating this mixture leads to the formation of this compound in good yield.

Methoxy Group Introduction and Manipulation

The 7-methoxy substituent is a crucial feature of the target molecule. Its introduction can be achieved either by starting with a precursor that already contains a methoxy group at the desired position or by introducing it onto the isoquinoline ring at a later stage.

Regioselective Functionalization Approaches

The synthesis of this compound relies on precise regioselective functionalization of the isoquinoline core. A primary challenge is the controlled introduction of a chlorine atom at the C1 position, especially in the presence of an activating methoxy group at C7.

One established method for the chlorination of the C1 position is the treatment of an isoquinolin-1(2H)-one precursor with a chlorinating agent. For instance, a substituted isoquinolin-1(2H)-one can be refluxed with phosphoryl chloride (POCl₃) to yield the corresponding 1-chloroisoquinoline. A similar reaction involves heating 4-methyl-2H-isoquinolin-1-one with POCl₃ for three hours, which, after work-up, provides 1-chloro-4-methylisoquinoline (B1593203) in 90% yield. chemicalbook.com This general transformation is a cornerstone for accessing C1-chloro substituted isoquinolines.

Another powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). This approach allows for the specific activation of a C-H bond adjacent to a directing group. For isoquinolines, direct ring metalation typically occurs at the C1 position. beilstein-journals.org Using a suitable base like a Knochel-Hauser base (TMPMgCl·LiCl), the C1 position of a 7-substituted isoquinoline can be selectively deprotonated. While often used for introducing other functional groups, this metalated intermediate could theoretically be quenched with an electrophilic chlorine source to install the chloro substituent. beilstein-journals.orgbeilstein-journals.org

Furthermore, C-H activation catalyzed by transition metals offers a modern alternative for functionalizing heterocyclic systems, including quinolines and isoquinolines. mdpi.com These methods provide atom-economical routes to functionalized heterocycles, often with high regioselectivity. mdpi.com

Cross-Coupling Reactions in this compound Synthesis and Derivatization

The chlorine atom at the C1 position of this compound is a versatile handle for further molecular elaboration through various cross-coupling reactions. This reactivity is fundamental to creating a diverse library of substituted isoquinolines.

Palladium-Mediated Cross-Coupling (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly prevalent in medicinal chemistry for its reliability and broad functional group tolerance. nih.govfishersci.es

Aryl chlorides, like this compound, are generally less reactive than the corresponding bromides or iodides. However, the development of advanced palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, has enabled the efficient coupling of these less reactive electrophiles. chemrxiv.org These catalysts facilitate the oxidative addition of the Pd(0) species into the C-Cl bond, a critical step in the catalytic cycle. chemrxiv.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or heteroaryl boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. fishersci.es The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov For example, the synthesis of the drug Abemaciclib incorporates a Suzuki cross-coupling using a boronic ester with a heterocyclic halide, showcasing the reaction's utility in complex molecule synthesis. nih.gov While a specific Suzuki reaction for this compound is not detailed in the provided results, the methodology is broadly applicable to chloroarenes and chloropyridines. nih.govchemrxiv.org

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst precursor |

| Ligand | SPhos, XPhos, P(tBu)₃, NHCs | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, DMF | Provides the reaction medium |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions involving chloro-substituted heterocycles. nih.gov

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type couplings, can facilitate the formation of C-N, C-O, and C-S bonds. For instance, copper-catalyzed methods have been used for the C2-carbamoylation of quinoline (B57606) N-oxides. mdpi.com These conditions could potentially be adapted for the derivatization of this compound.

Rhodium-Catalyzed Reactions: Rhodium-based catalysts are particularly known for their ability to mediate C-H activation and arylation reactions. mdpi.com

Iron-Catalyzed Reactions: Iron catalysts are an emerging, cost-effective, and less toxic alternative to palladium for various cross-coupling reactions. nih.gov

The reactivity of the C-Cl bond in this compound makes it a suitable substrate for a range of transition metal-catalyzed transformations, enabling the synthesis of complex derivatives. nih.gov

Synthesis of Related Isoquinoline Derivatives for Comparative Studies

To understand structure-activity relationships, the synthesis of analogs of this compound with different substitution patterns is essential.

Synthesis of This compound-6-carbonitrile (B1474265)

The nitrile group is a valuable functional group that can be further transformed, making this compound-6-carbonitrile a key intermediate. Its synthesis can be approached in multiple ways.

One reported method involves the initial chlorination of 7-methoxyisoquinoline-N-oxide hydrochloride with phosphoryl chloride to give this compound, which is then subjected to further functionalization to introduce the nitrile group at the C6 position.

A more detailed, multi-step synthesis has been disclosed in patent literature, starting from 3-hydroxy-4-iodobenzoic acid. allfordrugs.comnewdrugapprovals.org This route builds the functionalized isoquinoline core sequentially.

Table 2: Exemplary Multi-Step Synthesis of a Precursor to this compound-6-carbonitrile allfordrugs.comnewdrugapprovals.org

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Hydroxy-4-iodobenzoic acid | Dimethyl sulfate, K₂CO₃, DMF | Methyl 4-iodo-3-methoxybenzoate | 98% |

| 2 | Methyl 4-iodo-3-methoxybenzoate | NaBH₄, MeOH, THF | (4-Iodo-3-methoxyphenyl)methanol | - |

| 3 | (4-Iodo-3-methoxyphenyl)methanol | MnO₂, CHCl₃ | 4-Iodo-3-methoxybenzaldehyde | 95% |

| 4 | 4-Iodo-3-methoxybenzaldehyde | (and subsequent steps) | 6-Iodo-7-methoxyisoquinoline | 42% |

| 5 | 6-Iodo-7-methoxyisoquinoline | (and subsequent steps) | 7-Methoxyisoquinoline-6-carbonitrile | 87% |

The final step would involve the chlorination of the C1 position of 7-methoxyisoquinoline-6-carbonitrile, likely via its N-oxide, using a reagent like POCl₃ to yield the target compound. This nitrile derivative serves as a crucial building block, for example, in the synthesis of IRAK4 inhibitors, where it undergoes nucleophilic aromatic substitution with an alcohol under basic conditions (KHMDS in DMF). googleapis.com

Preparation of Bromo- and Fluoro-Analogs

The synthesis of bromo- and fluoro-analogs of this compound allows for the systematic study of the effect of different halogens on the molecule's properties. The synthetic strategies often mirror those for the chloro-derivative but employ different halogenating agents.

Bromo-Analogs: The synthesis of brominated isoquinolines can be achieved through electrophilic bromination of an activated isoquinoline ring using reagents like N-bromosuccinimide (NBS). For instance, 4-bromo-7-methoxyisoquinoline (B2882386) can be synthesized via methods like the Pomeranz-Fritsch or Skraup reactions followed by a bromination step. smolecule.com To obtain a 1-bromo analog, one might start with the corresponding isoquinolin-1(2H)-one and treat it with a brominating agent like phosphorus oxybromide (POBr₃).

Fluoro-Analogs: The introduction of fluorine often requires specialized reagents. For example, the synthesis of 8-bromo-7-fluoroisoquinoline (B2513233) can be conceptualized using lithiated intermediates that are subsequently quenched with an electrophilic fluorine source like Selectfluor®. vulcanchem.com The synthesis of fluorinated isoquinolines is of significant interest due to the unique properties that fluorine imparts on molecules. researchgate.net

Table 3: Comparison of Related Halogenated Isoquinoline Analogs

| Compound Name | Structure Description | Synthetic Approach Highlights |

|---|---|---|

| 4-Bromo-1-chloro-7-methylisoquinoline | Contains Br at C4, Cl at C1, and a methyl group at C7. | Regioselective halogenation using reagents like NBS for bromination and directed metalation or transition-metal catalysis for chlorination. |

| 8-Bromo-7-fluoroisoquinoline | Contains Br at C8 and F at C7. | Sequential electrophilic trapping of lithiated intermediates with sources like Selectfluor® (for F) and NBS (for Br). vulcanchem.com |

| 4-Iodo-3-methoxyisoquinoline | Contains I at C4 and a methoxy group at C3. | Prepared by electrophilic iodination of the parent methoxyisoquinoline using N-iodosuccinimide (NIS). researchgate.net |

| 7-Bromo-6-methoxyisoquinoline | Contains Br at C7 and a methoxy group at C6. | Mentioned as a structural analog for comparison. |

These comparative syntheses underscore the versatility of isoquinoline chemistry and provide a platform for fine-tuning molecular properties through precise structural modifications.

Synthesis of Isoquinoline-Based Scaffolds for Drug Discovery

The creation of isoquinoline-based scaffolds for drug discovery is a dynamic field that leverages both classical and modern synthetic methodologies. The primary goal is to generate molecular diversity around the core isoquinoline structure efficiently. The compound this compound is a prime example of a versatile building block, where each substituent has a specific role in the synthetic strategy. The methoxy group at the 7-position modulates the electronic properties and can influence target binding, while the chlorine atom at the 1-position acts as a synthetic handle for introducing a wide variety of substituents.

A foundational step in many synthetic routes is the creation of the 1-chloro-isoquinoline core itself. A common and effective method involves the chlorination of the corresponding isoquinoline N-oxide or isoquinolin-1(2H)-one. For instance, treating a precursor like 7-methoxyisoquinoline (B1361142) N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or Vilsmeier reagent effectively installs the chlorine atom at the C1 position, rendering it active for subsequent modifications. researchgate.netresearchgate.net This reaction is a key gateway to a multitude of derivatives.

Table 1: General Synthesis of 1-Chloro-isoquinoline Precursors This table provides a generalized overview of a common synthetic method.

| Starting Material | Key Reagent | General Conditions | Product Type |

|---|---|---|---|

| Substituted Isoquinoline N-oxide (e.g., 7-methoxyisoquinoline N-oxide) | Phosphoryl Chloride (POCl₃) | Heating in excess reagent or solvent | 1-Chloro-isoquinoline derivative |

| Substituted Isoquinolin-1(2H)-one | Phosphoryl Chloride (POCl₃) | Heating, often under reflux | 1-Chloro-isoquinoline derivative |

Once the this compound scaffold is in hand, medicinal chemists can employ several strategies to build libraries of potential drug candidates:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is highly susceptible to displacement by a variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups, including ethers, amines, and thioethers. This strategy was pivotal in the development of potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. In the synthesis of the clinical candidate PF-06650833, the 1-chloro position of a related isoquinoline was substituted with a complex alkoxy group, demonstrating the power of this approach to build intricate and highly active molecules. acs.orgresearchgate.netnih.gov

Multi-Component Reactions (MCRs): To accelerate the drug discovery process, chemists increasingly turn to MCRs, which allow the combination of three or more starting materials in a single step to create complex products. The Ugi reaction, for example, can be combined with subsequent cyclization reactions like the Pomeranz–Fritsch or Schlittler–Müller reactions to rapidly generate diverse isoquinoline and related heterocyclic scaffolds. nih.govacs.orgrsc.org This approach is highly valued for its efficiency and its ability to produce novel, three-dimensional structures that are desirable for library screening. wikipedia.orgbeilstein-journals.org

Synthesis of Fused Heterocyclic Systems: The isoquinoline scaffold can serve as a foundation for constructing more complex, polycyclic systems. Pyrrolo[2,1-a]isoquinolines, a class of alkaloids with significant anti-cancer properties, are often synthesized from isoquinoline precursors. nih.govrsc.orgrsc.org These syntheses can involve domino reactions or multi-step sequences that build the pyrrole (B145914) ring onto the isoquinoline core, leading to structurally rigid molecules with potent biological activity. mdpi.comresearchgate.net

The strategic combination of these synthetic methodologies enables the creation of large and diverse libraries of isoquinoline-based compounds. These libraries are essential for screening against various biological targets, ultimately leading to the discovery of new and effective medicines.

Table 2: Examples of Synthetic Strategies for Isoquinoline-Based Scaffolds in Drug Discovery This table illustrates various synthetic approaches and their applications based on research findings.

| Scaffold Type | Synthetic Strategy | Key Intermediate | Therapeutic Area/Target |

|---|---|---|---|

| Substituted Isoquinoline | Nucleophilic Substitution (SNAr) | This compound derivative | Inflammation (IRAK4 Inhibitors) acs.orgnih.gov |

| Diverse Isoquinolines | Ugi Reaction / Post-Cyclization | Ugi Adducts | General Drug Discovery Libraries nih.govacs.org |

| Pyrrolo[2,1-a]isoquinolines | Domino Reactions / Cyclization | Substituted Isoquinolines/Pyrrolidines | Oncology nih.govrsc.org |

| Imidazo[1,2-a]pyridine-fused Isoquinolines | Groebke–Blackburn–Bienaymé (GBB) Reaction | GBB Adducts | General Drug Discovery Libraries beilstein-journals.org |

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 7 Methoxyisoquinoline

Nucleophilic Substitution Reactions at the C1 Position of 1-Chloro-7-methoxyisoquinoline

The chlorine atom at the C1 position of this compound is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process involving addition-elimination. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing nitrogen atom of the isoquinoline (B145761) ring system, which can delocalize the negative charge. masterorganicchemistry.comnih.gov

Studies on related chloroazines show that ring nitrogen atoms significantly enhance reactivity through both inductive and mesomeric effects. nih.gov While transition-metal-mediated SNAr reactions have expanded the scope for weaker nucleophiles, the inherent reactivity of compounds like this compound often allows for direct substitution under suitable conditions. osti.gov

The C1-chloro group can be readily displaced by a range of nucleophiles, making this compound a valuable precursor for a variety of functionalized isoquinolines. Research has demonstrated successful substitutions using amines, thiols, and alkoxides. For instance, reaction with an amine in the presence of a base can yield the corresponding 1-amino-7-methoxyisoquinoline. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can produce 1-hydrazinyl-7-methoxyisoquinoline. evitachem.com The reaction with copper(I) cyanide has been used to introduce a nitrile group at the C1 position in related isoquinoline systems, a transformation that is also applicable here. newdrugapprovals.orgallfordrugs.com

Table 1: Examples of Nucleophilic Substitution Reactions at C1

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | R-NH₂ | 1-Amino-7-methoxyisoquinoline | |

| Thiol | R-SH | 1-Thio-7-methoxyisoquinoline | |

| Hydrazine | Hydrazine hydrate | 1-Hydrazinyl-7-methoxyisoquinoline | evitachem.com |

| Cyanide | Copper(I) cyanide | 1-Cyano-7-methoxyisoquinoline | newdrugapprovals.orgallfordrugs.com |

| Alkoxide | R-O⁻ | 1-Alkoxy-7-methoxyisoquinoline |

Mechanistic Investigations of Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system preferentially occurs on the benzenoid ring (positions C5, C6, C7, C8) rather than the more electron-deficient pyridine ring. imperial.ac.uk The outcome of such reactions on this compound is dictated by the directing effects of the substituents.

The regioselectivity of electrophilic attack is determined by the combined electronic influences of the C7-methoxy group, the C1-chloro group, and the ring nitrogen.

C7-Methoxy Group : The methoxy (B1213986) group is a powerful activating, ortho-, para-director due to its strong electron-donating resonance effect (+M). lkouniv.ac.in It strongly activates the positions ortho (C6, C8) and para (C5) to itself.

C1-Chloro Group : The chlorine atom is a deactivating, ortho-, para-director. uomustansiriyah.edu.iq Its inductive effect (-I) withdraws electron density, deactivating the ring, while its resonance effect (+M) directs incoming electrophiles to the ortho and para positions. However, its influence on the distant benzenoid ring is weaker than that of the methoxy group.

Ring Nitrogen : The heterocyclic nitrogen atom deactivates the pyridine ring towards electrophilic attack. For the benzenoid ring, it has a deactivating effect, with substitution at C5 and C8 generally being favored over C6 and C7 in unsubstituted isoquinoline. imperial.ac.uk

Considering these factors, the powerful activating and directing effect of the C7-methoxy group is expected to dominate. It strongly favors substitution at the C8 and C6 positions. Substitution at C5 is also possible but may be sterically hindered by the peri-interaction with the C4-hydrogen. Therefore, electrophilic attack is most likely to occur at the C8 position, followed by the C6 position.

While specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively detailed in the literature, the outcomes can be predicted based on general principles of electrophilic aromatic substitution. wikipedia.org

Halogenation : Aromatic halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would likely lead to substitution at the C8 or C6 position. For isoquinolines in general, recent methods have been developed for direct C4-halogenation via a dearomatization-rearomatization strategy, though this proceeds through a different mechanism than classical SEAr. acs.org In a study on 6-methoxyisoquinoline, bromination yielded the 4-bromo product, indicating that under certain conditions, attack on the pyridine ring is possible. acs.org

Nitration : Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield primarily the 8-nitro and/or 6-nitro derivatives. In related systems like 6-chloro-1-methylisoquinoline, nitration can yield 5-nitro or 8-nitro products depending on kinetic or thermodynamic control.

Sulfonation : Sulfonation with fuming sulfuric acid would also be directed by the methoxy group to the C8 and C6 positions. lkouniv.ac.in This reaction is often reversible. lkouniv.ac.in

Regioselectivity and Electronic Effects of Methoxy and Chloro Substituents

Reduction Reactions of the Isoquinoline Core and Substituents

The isoquinoline ring system can be reduced to give 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd/C). smolecule.com These reactions can convert the aromatic heterocyclic core into a saturated one, which is a common structural motif in many alkaloids and pharmacologically active molecules. thieme-connect.de During these reductions, the C1-chloro substituent would also likely be removed via hydrogenolysis, particularly in catalytic hydrogenation.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of isoquinolines can be directed to selectively reduce either the pyridine or the benzene (B151609) ring, often controlled by the reaction conditions. shahucollegelatur.org.in For this compound, the primary pathway involves the reduction of the heterocyclic ring to yield 1-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline. This transformation is typically achieved using catalysts like platinum, palladium, or rhodium under hydrogen pressure. mdpi.com

A critical consideration in the hydrogenation of halo-heteroaromatics is the potential for hydrodehalogenation, where the C-Cl bond is cleaved. This can occur concurrently with or subsequent to ring reduction. The choice of catalyst and conditions is crucial to control the chemoselectivity. For instance, gold on titanium dioxide (Au/HSA-TiO₂) has been shown to be highly effective for the chemoselective hydrogenation of the pyridine ring in chloroquinolines without cleaving the C-Cl bond. acs.org In contrast, catalysts like Palladium on carbon (Pd/C) can sometimes promote dehalogenation.

The activation of the isoquinoline nitrogen, for example by forming an isoquinolinium salt with a chloroformate, can facilitate the asymmetric hydrogenation of the pyridine ring, yielding chiral tetrahydroisoquinolines with high enantioselectivity. researchgate.net

Table 1: Catalytic Hydrogenation of Isoquinoline Derivatives

| Catalyst System | Substrate Type | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| [{IrCl(cod)}₂]/Ligand/I₂ | Isoquinolines | 1,2,3,4-Tetrahydroisoquinolines | Requires activation with chloroformates; provides high enantioselectivity. | researchgate.net |

| Au/HSA-TiO₂ | Chloroquinolines | Chloro-1,2,3,4-tetrahydroquinolines | High chemoselectivity for ring reduction without dehalogenation. | acs.org |

| Pd/C | Isoquinolines | 1,2,3,4-Tetrahydroisoquinolines | Common catalyst, but can lead to dehalogenation depending on conditions. | |

| PtO₂ | Isoquinolines | 1,2,3,4-Tetrahydroisoquinolines | Effective for complete reduction of the heterocyclic ring. | mdpi.com |

Reductive Amination and Other Reduction Methodologies

Reductive amination is a powerful method for forming C-N bonds. While direct reductive amination on the aromatic core of this compound is not typical, the compound can be a precursor to substrates suitable for this reaction. For example, a derivative of this compound bearing a ketone can undergo reductive amination with an amine and a reducing agent (e.g., sodium cyanoborohydride) to introduce an amino group. nih.govacs.org

More directly, the reactive 1-chloro group can be displaced by an amine via nucleophilic aromatic substitution (SNAr). The resulting 1-amino-7-methoxyisoquinoline can then participate in further transformations. The reactivity of 1-haloisoquinolines towards nucleophiles like amines is significantly higher than that of halogens at other positions on the ring. iust.ac.ir

Other reduction methodologies primarily focus on the C1-chloro group. Reductive dehalogenation can be achieved using various reagents, such as catalytic hydrogenation with Pd/C under specific conditions, to yield 7-methoxyisoquinoline (B1361142). This process is a common transformation for removing halogen substituents from heterocyclic rings. shahucollegelatur.org.in

Table 2: Reduction Methodologies for Isoquinoline Derivatives

| Reaction Type | Reagent(s) | Substrate Feature | Product Feature | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ | Ketone substituent | Amine substituent | Standard method for converting ketones to amines. | nih.govacs.org |

| Nucleophilic Substitution | Amine (e.g., NH₃, RNH₂) | 1-Chloro group | 1-Amino group | The 1-position is highly activated towards nucleophilic attack. | iust.ac.ir |

| Reductive Dehalogenation | H₂, Pd/C | 1-Chloro group | 1-H (unsubstituted) | Removes the halogen, useful for synthesizing the parent ring system. | shahucollegelatur.org.in |

Cycloaddition Reactions and Annulation Strategies Involving this compound

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of complex ring systems. numberanalytics.comlibretexts.org Isoquinoline derivatives can participate as either the diene or dienophile component in [4+2] Diels-Alder reactions, or with 1,3-dipoles in [3+2] cycloadditions, although this is less common for the aromatic parent system. numberanalytics.comresearchgate.net The electron-deficient nature of the pyridine part of the isoquinoline ring suggests that this compound could potentially act as a dienophile. More commonly, isoquinolines are synthesized via annulation strategies. rsc.orgorganic-chemistry.org

Annulation strategies are synthetic routes that build the isoquinoline core from acyclic or simpler cyclic precursors. These methods offer a versatile approach to substituted isoquinolines like the target compound. Key strategies include:

Transition-Metal-Catalyzed Annulation: Rhodium(III) or Cobalt(III)-catalyzed C-H activation and annulation of substrates like enamides, benzimidates, or oximes with alkynes or sulfoxonium ylides is a modern and efficient method for constructing the isoquinoline skeleton. rsc.orgrsc.org

Aryne Annulation: The reaction of aryne intermediates with nucleophiles like enamides can lead directly to substituted isoquinolines. This method was planned for the synthesis of complex bis-isoquinoline alkaloids. acs.orgnih.gov

Classic Name Reactions: Methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain fundamental for isoquinoline synthesis, starting from phenethylamines or benzaldehydes and aminoacetals, respectively.

While this compound is the product of such syntheses rather than a starting material, these strategies are crucial for accessing the core structure.

Table 3: Cycloaddition and Annulation Strategies

| Strategy | Key Reactants | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Diene + Dienophile | Thermal or Lewis Acid | Six-membered ring | Fundamental for ring formation. | numberanalytics.comlibretexts.org |

| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | Thermal or Catalytic | Five-membered ring | Used to synthesize a wide range of heterocycles. | numberanalytics.comresearchgate.net |

| Rh(III)-Catalyzed Annulation | Enamides + Sulfoxonium Ylides | [RhCp*Cl₂]₂ | Substituted Isoquinolines | Additive-free, mild conditions. | rsc.org |

| Co(III)-Catalyzed Annulation | Oximes + Alkynes | [Cp*Co(CO)I₂] | Substituted Isoquinolines | Redox-neutral strategy. | rsc.org |

| Aryne Annulation | Aryne + Enamide | Base or Fluoride source | Substituted Isoquinolines | Allows for regioselective synthesis. | acs.orgnih.gov |

Rearrangement Reactions and Tautomeric Forms

Rearrangement reactions can significantly alter the isoquinoline scaffold. A notable example is the Claisen rearrangement, which has been studied for allyloxy-substituted isoquinolines. acs.org If the methoxy group in this compound were converted to an allyloxy group, it could undergo a thermal rsc.orgrsc.org-sigmatropic rearrangement to introduce an allyl group at the C-8 position. Other rearrangements, such as the Gabriel-Colman rearrangement, are used to synthesize the isoquinoline ring itself from phthalimido esters. wikipedia.org

Tautomerism is the equilibrium between two or more interconverting structural isomers. For this compound itself, significant tautomeric forms are not expected as it lacks acidic protons that can readily migrate. However, its derivatives can exhibit important tautomeric equilibria. For instance, if the chloro group at C-1 is substituted by a hydroxyl or amino group, keto-enol or imine-enamine tautomerism becomes possible. nih.govrsc.org

1-Hydroxy-7-methoxyisoquinoline: This derivative can exist in equilibrium with its keto tautomer, 7-methoxyisoquinolin-1(2H)-one . The position of this equilibrium is influenced by the solvent and substitution pattern. Studies on related hydroxyisoquinolines show that the keto form is often predominant. rsc.org

1-Amino-7-methoxyisoquinoline: This compound can exist in equilibrium with its imino tautomer. For 1-benzamidoisoquinoline derivatives, a detailed study showed that the equilibrium between the amide and the enol-imine form is sensitive to electronic effects of substituents and solvent interactions. nih.govmdpi.com

The identification of the predominant tautomer is crucial as it governs the molecule's chemical reactivity and biological interactions. nih.govmdpi.com

Medicinal Chemistry and Pharmacological Investigations of 1 Chloro 7 Methoxyisoquinoline Scaffolds

Isoquinolines as Lead Compounds in Drug Discovery

The isoquinoline (B145761) framework is a key component in a variety of alkaloids and has been extensively explored in drug development for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. jptcp.comresearchgate.net The structural rigidity and potential for diverse substitutions make it an ideal starting point for creating libraries of compounds aimed at discovering new therapeutic leads. researchgate.netgoogle.com

Identification and Optimization of Lead Compounds from Isoquinoline Libraries

The process of drug discovery often involves screening large collections of compounds, known as libraries, to identify initial "hits" that exhibit a desired biological activity against a specific target. google.com Isoquinoline-based libraries are synthesized to explore the chemical space around this core structure, systematically altering substituents at various positions to understand structure-activity relationships (SAR). google.commdpi.com

Once a hit, such as a tetrahydroisoquinoline from a library of berberine (B55584) analogues, is identified, it undergoes a process of lead optimization. nih.gov This involves iterative cycles of chemical synthesis and biological testing to improve properties like potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov Structure-aided design, utilizing techniques like X-ray crystallography, can provide detailed insights into how a compound binds to its target, guiding chemists in making rational modifications to enhance its effectiveness. nih.gov This systematic approach allows for the efficient development of novel and potent lead compounds derived from the isoquinoline scaffold. nih.gov

Role of 1-Chloro-7-methoxyisoquinoline as a Building Block for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The chlorine atom at the 1-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the straightforward introduction of various functional groups. This chemical versatility makes it a valuable synthon for medicinal chemists.

Targeting Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.govnih.gov These pathways are fundamental to the innate immune system, and their dysregulation can lead to a variety of inflammatory and autoimmune diseases, as well as certain cancers. nih.govnih.govmdpi.com Upon activation, IRAK4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines. nih.govmdpi.com Consequently, inhibiting the kinase activity of IRAK4 is an attractive therapeutic strategy for mitigating these conditions. nih.govacs.org

Discovery and Optimization of IRAK4 Inhibitors Incorporating Methoxyisoquinoline Cores

The development of potent and selective IRAK4 inhibitors has been a significant focus of modern drug discovery. One highly successful approach began with fragment-based drug design, where a library of small chemical fragments was screened to identify low-molecular-weight binders to the IRAK4 active site. nih.govacs.org This process identified a micromolar hit which was then optimized using structure-based design and medicinal chemistry. nih.gov

This optimization effort led to the discovery of PF-06650833 (Zimlovisertib), a clinical candidate featuring a 7-methoxyisoquinoline (B1361142) core. nih.govresearchgate.net The development of this compound involved the strategic placement of lipophilic groups and the optimization of absorption, distribution, metabolism, and excretion (ADME) properties, guided by co-crystal structures of inhibitors bound to the IRAK4 protein. nih.gov This campaign successfully transformed a fragment hit into a highly potent inhibitor with nanomolar activity in cellular assays and favorable pharmacokinetic properties for oral administration. nih.govresearchgate.net

Mechanistic Studies of IRAK4 Inhibition by this compound Derivatives

Derivatives of this compound inhibit IRAK4 by binding to the ATP-binding site of the kinase domain, preventing the enzyme from performing its function of phosphorylating downstream substrates. nih.govnimbustx.com The mechanism is competitive inhibition, where the inhibitor occupies the same site as the natural substrate, ATP.

The kinase and scaffolding functions of IRAK4 are both crucial for proper signal transduction within the myddosome, a large protein complex that forms upon receptor activation. nih.gov While small molecule inhibitors primarily target the kinase activity, this is sufficient to disrupt the inflammatory cascade. nih.govnih.gov Studies have shown that selective IRAK4 inhibitors can completely block IRAK4 autophosphorylation. nih.gov This inhibition effectively suppresses the downstream activation of pathways like NF-κB and the production of key inflammatory mediators such as TNF-α and IL-6. nih.govnih.gov Co-crystal structures reveal that the methoxyisoquinoline core makes critical interactions within the kinase's active site, contributing significantly to the inhibitor's high potency and selectivity. nih.gov

Preclinical Evaluation of IRAK4 Inhibitors

Preclinical studies are essential for evaluating the potential of a new drug candidate before it enters human trials. IRAK4 inhibitors derived from the this compound scaffold, such as PF-06650833, have undergone extensive preclinical testing. These compounds have demonstrated high potency in biochemical and cellular assays, effectively inhibiting the production of inflammatory cytokines in response to various TLR stimuli in human cells. researchgate.netnimbustx.com

In animal models of human diseases, these inhibitors have shown significant efficacy. For example, in a rat model of collagen-induced arthritis, an IRAK4 inhibitor significantly reduced disease symptoms. researchgate.netnih.gov Similarly, in murine models of lupus, treatment with an IRAK4 inhibitor led to attenuated disease progression. nih.gov These studies provide a strong preclinical rationale for the development of IRAK4 inhibitors for treating autoimmune diseases. nih.govjci.org

Preclinical Activity of Methoxyisoquinoline-Based IRAK4 Inhibitors

| Compound | Target/Assay | Activity (IC₅₀ / Kᵢ) | In Vivo Model | Efficacy | Citation |

|---|---|---|---|---|---|

| PF-06650833 | IRAK4 Kinase Assay | Kᵢ = 0.0075 µM | Rat Collagen-Induced Arthritis | 87% inhibition of serum TNF-α at 30 mg/kg | researchgate.netnimbustx.com |

| PF-06650833 | Human PBMC Assay | IC₅₀ = 2.4 nM | - | - | researchgate.net |

| ND-2158 | IRAK4 Kinase Assay | Kᵢ = 1 nM | Mouse Collagen-Induced Arthritis | Significant reduction in clinical score at 30 mg/kg | nimbustx.com |

| ND-2110 | IRAK4 Kinase Assay | Kᵢ = 7.5 nM | Mouse Collagen-Induced Arthritis | Significant reduction in clinical score at 30 mg/kg | nimbustx.com |

| AS2444697 | NF-κB Activation | - | Rat Inflammation Model | Protection against inflammation-associated renal failure | jci.org |

Modulators of Cereblon (CRBN)

Cereblon (CRBN), a substrate receptor for the CRL4 (CUL4–RBX1–DDB1) E3 ubiquitin ligase complex, is a key target in medicinal chemistry, particularly for the development of immunomodulatory drugs (IMiDs) and targeted protein degraders. nih.govgoogle.com The binding of small molecules to CRBN can alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. nih.govgoogle.com

Design and Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives as CRBN Modulators

A novel series of CRBN modulators has been designed based on an isoquinoline-1,3(2H,4H)-dione scaffold, which expands the central phthaloyl ring of thalidomide (B1683933) analogues to a six-membered ring while retaining the crucial glutarimide (B196013) group for CRBN binding. nih.gov Within this series, the compound 2-(2,6-dioxopiperidin-3-yl)-7-methoxyisoquinoline-1,3(2H,4H)-dione was synthesized. nih.gov

The reported synthesis involves the reaction of a 5-methoxyhomophthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489) hydrochloride and sodium acetate (B1210297) in refluxing acetic acid. nih.gov This reaction proceeds via the opening of the anhydride ring by the amine, followed by cyclization to form the isoquinoline-1,3(2H,4H)-dione core. While the direct synthesis from this compound is not explicitly detailed in the referenced literature, the latter serves as a plausible advanced precursor to the required homophthalic anhydride intermediate. The synthesis of a related series of nitro-substituted isoquinoline-1,3(2H,4H)-diones has also been described, starting from nitro-substituted 2-chlorobenzoic acids. nih.gov

Biological Evaluation of CRBN Modulatory Activity

The biological activity of the isoquinoline-1,3(2H,4H)-dione series was evaluated for its potential to modulate CRBN. While specific binding affinity data for the 7-methoxy derivative (compound 3b ) is not provided in the studied literature, a closely related analog, 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (compound 10a ), demonstrated significant biological activity. nih.gov

Compound 10a showed potent antiproliferative activity against NCI-H929 and U239 multiple myeloma cell lines, with IC₅₀ values of 2.25 µM and 5.86 µM, respectively. nih.gov It also inhibited the production of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ of 0.76 µM in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs), with minimal toxicity to these normal cells. nih.gov A time-resolved fluorescence resonance energy transfer (TR-FRET) assay confirmed that compound 10a binds to CRBN with an IC₅₀ value of 4.83 µM. nih.gov Further mechanistic studies revealed that compound 10a , much like lenalidomide, induces the degradation of the transcription factors IKZF1 and IKZF3 in NCI-H929 cells, leading to cell cycle arrest at the G0/G1 phase and apoptosis. nih.gov

HIV Antagonism via CXCR4 Receptor Modulation

The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor, alongside the CD4 receptor, for the entry of T-tropic (X4) human immunodeficiency virus (HIV) into host cells. nih.govthno.orggoogle.com Consequently, the development of small-molecule antagonists for CXCR4 is a key strategy in anti-HIV therapy. nih.govthno.org The isoquinoline scaffold has been explored for its potential in designing such antagonists. nih.gov

Anti-HIV Activity Assessment of this compound Analogs

Based on the conducted research, there is no specific information available in the scientific literature detailing the synthesis or anti-HIV activity assessment of analogs derived directly from this compound for CXCR4 receptor modulation.

Antimitotic Activity and Kinase Inhibition

Derivatives of the this compound scaffold have demonstrated significant utility as intermediates in the synthesis of potent kinase inhibitors. Additionally, the broader class of isoquinolone compounds has been investigated for antimitotic properties.

Kinase Inhibition

The this compound framework is a key structural component in the development of inhibitors for several protein kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).

The synthesis of the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor, utilizes This compound-6-carbonitrile (B1474265) as a key precursor. newdrugapprovals.orgnewdrugapprovals.org The synthesis of this intermediate starts from 3-hydroxy-4-iodobenzoic acid and proceeds through several steps to form 6-iodo-7-methoxyisoquinoline, which is then converted to the 6-carbonitrile derivative using copper(I) cyanide. newdrugapprovals.orgnewdrugapprovals.org This nitrile is subsequently chlorinated to yield the this compound-6-carbonitrile intermediate. This intermediate is then elaborated into the final product, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), by displacement of the C1-chloro group and hydrolysis of the C6-nitrile to a carboxamide. newdrugapprovals.orgnewdrugapprovals.org PF-06650833 is a highly potent IRAK4 inhibitor with an IC₅₀ of 2 nM.

Another kinase inhibitor, DS01080522 , which targets PRKACA, also features the this compound core. acs.orgmedkoo.com DS01080522, chemically named 1-chloro-N-((S)-(3-chloro-4-ethynylphenyl)((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)-7-methoxyisoquinoline-6-carboxamide, has shown potent inhibitory activity against PRKACA kinase (IC₅₀ = 0.8 nM) and has demonstrated anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma. medchemexpress.eurcsb.org

| Compound Name | Target Kinase | Activity (IC₅₀) |

| PF-06650833 | IRAK4 | 2 nM |

| DS01080522 | PRKACA | 0.8 nM medchemexpress.eu |

Antimitotic Activity

Antimitotic compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. google.com They can act by either stabilizing or destabilizing tubulin polymers, which leads to the formation of an aberrant mitotic spindle, mitotic arrest, and ultimately cell death. google.com While some isoquinolone derivatives have been investigated for their ability to inhibit tubulin polymerization, there is no specific research in the reviewed literature that directly evaluates the antimitotic activity or tubulin interaction of this compound or its direct derivatives. google.comgoogle.com

Phenotypic Screening for Antimitotic Agents

Phenotypic screening has re-emerged as a powerful, unbiased approach in drug discovery, enabling the identification of compounds that induce a desired cellular outcome without preconceived notions of the molecular target. oatext.com This strategy is particularly effective for discovering antimitotic agents, which disrupt cell division—a hallmark of cancer cells. oatext.com In this context, libraries of diverse chemical entities are assayed to identify molecules that cause mitotic arrest, spindle defects, or polyploidy. oatext.com

While direct phenotypic screening data for this compound is not extensively documented, related isoquinoline alkaloids have been identified through such methods. For instance, certain isoquinoline alkaloids from Corydalis incisa have been noted for their cytotoxic effects. oatext.com More specifically, mechanism-informed phenotypic screening has uncovered antimitotic and polyploidy-inducing activities in phytochemicals like corynoline (B1669448) and acetylcorynoline, which appear to interfere with mitotic regulators. oatext.com These findings highlight the potential of the isoquinoline scaffold to generate hits in screens designed to find novel antimitotic agents. oatext.commdpi.com Furthermore, screening programs have successfully identified tetrahydroisoquinoline (THIQ) cores as potent agents against drug-resistant malaria strains, demonstrating the utility of phenotypic screening for this class of compounds in identifying various bioactive agents. rsc.org

Inhibition of Aurora Kinase B and Other Mitotic Kinases

The Aurora kinase family, particularly Aurora B (AURKB), are key regulators of mitosis, and their overexpression is linked to genetic instability and tumorigenesis, making them prime targets for cancer therapy. researchgate.net The isoquinoline scaffold has been explored as a foundation for developing Aurora kinase inhibitors. For example, dimethylfasudil (H-1152P), an isoquinoline derivative, was found to strongly inhibit the Aurora kinase family (A, B, and C).

Although research has not specifically focused on this compound as an AURKB inhibitor, studies on related quinoline (B57606) and quinazoline (B50416) scaffolds underscore the potential of such structures. Quinoline-based compounds have been successfully developed as potent inhibitors of Aurora kinases. researchgate.net For instance, a series of 4-anilinoquinoline derivatives bearing a sulfonamide moiety were designed as dual inhibitors of AURKA and AURKB, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. researchgate.net Docking studies of these compounds revealed that the quinoline nitrogen atom forms a critical hydrogen bond with key amino acid residues in the hinge region of both AURKA and AURKB. researchgate.net Similarly, quinazoline derivatives, which share structural similarities with isoquinolines, have been optimized to create selective AURKB inhibitors like AZD1152. nih.gov These examples demonstrate that the core isoquinoline/quinoline structure is a viable pharmacophore for engaging the ATP-binding pocket of mitotic kinases like AURKB.

Opioid Receptor Ligands and Modulators

The this compound scaffold serves as a crucial intermediate in the synthesis of complex molecules targeting opioid receptors. Its derivatization into isoquinoline-3-carboxamides has been a key strategy in developing novel ligands for mu (µ, MOR), kappa (κ, KOR), and delta (δ, DOR) opioid receptors.

Design and Pharmacological Characterization of Isoquinoline-3'-carboxamido Morphinan (B1239233) Analogs

A significant area of research has involved the synthesis and characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ) and its analogs. These compounds were developed based on the 'message-address' concept, where the morphinan core (the 'address') provides the primary binding affinity for opioid receptors, while the attached isoquinoline carboxamide moiety (the 'message') modulates selectivity and functional activity.

The synthesis of these analogs often begins with a 6-amino morphinan derivative which is then coupled with an isoquinoline-3-carboxylic acid. This carboxylic acid can be prepared from a precursor like this compound, where the chloro and methoxy (B1213986) groups can be further modified or replaced to explore structure-activity relationships. Pharmacological characterization through competitive binding assays has been used to determine the binding affinities (Ki) of these analogs at the three main opioid receptor subtypes.

Structure-Activity Relationships at Mu, Kappa, and Delta Opioid Receptors

Systematic structural modifications of the isoquinoline ring on NAQ analogs have yielded important insights into the structure-activity relationships (SAR) at opioid receptors.

Substitutions at the 1'- and 4'-positions: Introducing substituents at these positions on the isoquinoline ring generally retained or even improved selectivity for the mu opioid receptor (MOR) over the kappa opioid receptor (KOR). researchgate.net These analogs also maintained significant selectivity (over 20-fold) for MOR compared to the delta opioid receptor (DOR). researchgate.net

Substitutions at the 6'- and 7'-positions: In contrast, placing substituents at the 6'- or 7'-positions of the isoquinoline ring led to a decrease in both MOR selectivity and efficacy. researchgate.net For example, introducing a nitro group at the 6'-position resulted in a compound that acted as a MOR antagonist. researchgate.net

Role of Electronics: The electronic characteristics of the substituents on the isoquinoline ring play a critical role. Modifications that alter the electron density of the isoquinoline system influence the binding affinity and functional profile of the entire molecule at the opioid receptors.

The following table summarizes the binding affinities of selected isoquinoline-3'-carboxamido morphinan analogs at MOR, KOR, and DOR.

| Compound | Isoquinoline Substitution | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | DOR/MOR Selectivity |

| NAQ | Unsubstituted | 0.23 | 24.3 | 21.6 | 106 | 94 |

| Analog 1 | 7'-Methoxy | 0.65 | 40.5 | 39.8 | 62 | 61 |

| Analog 2 | 1'-Chloro | 0.17 | 30.1 | 16.5 | 177 | 97 |

| Analog 3 | 6'-Nitro | 0.89 | 10.9 | 103 | 12 | 116 |

This table is a representation of data found in the literature; specific compound numbers from source material are simplified for clarity.

Other Biological Activities and Therapeutic Potential

Anticancer and Cytotoxic Agent Research

The isoquinoline scaffold is a constituent of many natural alkaloids with known anticancer properties. Consequently, synthetic isoquinoline derivatives, including those based on the this compound structure, are of significant interest in oncology research.

Studies have evaluated the cytotoxic effects of various substituted isoquinolines against a range of human cancer cell lines. Research on 1-chloro-7-methylisoquinoline, a close structural analog of this compound, demonstrated moderate cytotoxicity against gastric adenocarcinoma cells, with an IC₅₀ value in the low micromolar range. The cytotoxic activity of isoquinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring. For example, studies on C4-substituted isoquinolines showed that certain amide derivatives possessed notable activity against human non-small cell lung cancer cell lines. openmedicinalchemistryjournal.com Similarly, a study of 5,6-dihydropyrrolo[2,1-a]isoquinolines identified 3-hydroxy and 3-chloro derivatives as having powerful cytotoxic activities comparable to commercial chemotherapy drugs against a panel of six human cancer cell lines. jst.go.jp

The following table presents representative cytotoxicity data for various isoquinoline derivatives against human cancer cell lines.

| Compound Class | Specific Derivative/Substitution | Cancer Cell Line | Cytotoxicity (IC₅₀) |

| Indenoisoquinoline | 6-[3-(2-hydroxyethyl)aminopropyl]-... | 55 Human Cancer Cell Lines (Mean) | 110 nM acs.org |

| Aporphine Alkaloid | Norushinsunine (7-OH substitution) | A-549 (Lung) | 7.4 µg/ml sapub.org |

| Aporphine Alkaloid | Norushinsunine (7-OH substitution) | K-562 (Leukemia) | 8.8 µg/ml sapub.org |

| 1-Chloro-isoquinoline | 1-Chloro-7-methylisoquinoline | Gastric Adenocarcinoma | Low µM range |

| 7-Methylisoquinoline | 7-Methylisoquinoline | A549 (Lung) | 15 µM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources for representative purposes.

Anti-inflammatory Properties

The isoquinoline framework is a key feature in several compounds investigated for their anti-inflammatory potential. Research indicates that derivatives of this scaffold can interact with crucial inflammatory pathways. The anti-inflammatory effects are often linked to the inhibition of specific kinases involved in immune signaling.

A derivative, this compound-6-carbonitrile, has been noted for its potential to inhibit Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical enzyme in the signaling cascades of the immune system that regulates the production of pro-inflammatory cytokines. newdrugapprovals.org Its inhibition can lead to a decrease in these inflammatory mediators, suggesting a therapeutic application in autoimmune disorders such as rheumatoid arthritis.

Further supporting this mechanism, the compound PF-06650833 (Zimlovisertib), which incorporates a 1-substituted-7-methoxyisoquinoline moiety, is a potent and selective inhibitor of IRAK4. newdrugapprovals.orgresearchgate.net It has been the subject of clinical trials for inflammatory conditions like rheumatoid arthritis and lupus. newdrugapprovals.orgresearchgate.net Studies on 5,7-disubstituted isoquinoline derivatives have also identified them as promising candidates for treating rheumatoid arthritis in animal models. researchoutreach.org Another related compound, 5-Aminoisoquinolin-1-one (5-AIQ), demonstrates anti-inflammatory activity by down-regulating the activity of NF-κB, a key transcription factor that controls the expression of cytokines and adhesion molecules. scispace.com

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Target/Mechanism of Action | Investigated Condition(s) | Reference(s) |

|---|---|---|---|

| This compound-6-carbonitrile | Inhibition of IRAK4 | Inflammatory conditions, Rheumatoid Arthritis | |

| PF-06650833 (Zimlovisertib) | Potent and selective inhibition of IRAK4 | Rheumatoid Arthritis, Lupus | newdrugapprovals.orgresearchgate.net |

| 5,7-disubstituted isoquinolines | Not specified | Rheumatoid Arthritis | researchoutreach.org |

Antimicrobial and Antibacterial Investigations

Isoquinoline derivatives have been a subject of interest in the search for new antimicrobial agents due to their ability to inhibit the growth of various pathogens. smolecule.com Preliminary studies have suggested that compounds like this compound-6-carbonitrile possess antibacterial properties. More broadly, chlorinated isoquinolines are recognized for exhibiting wide-ranging antimicrobial activity. vulcanchem.com

While direct studies on this compound are limited, research on analogous structures provides insight into their potential. For instance, various 7-chloroquinoline (B30040) derivatives have demonstrated notable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. semanticscholar.org Other complex heterocyclic systems incorporating the isoquinoline structure have also been evaluated. For example, certain 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives showed remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. derpharmachemica.com

Table 2: Antibacterial Activity of Selected Isoquinoline-Related Scaffolds

| Compound Class | Tested Organisms | Observed Activity | Reference(s) |

|---|---|---|---|

| 7-Chloroquinoline derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good activity | semanticscholar.org |

| 7-Chloroquinoline derivatives | Salmonella typhimurium, Escherichia coli (Gram-negative) | Good to amazing activity | semanticscholar.org |

| 7-(2-isoindolinyl)-...-quinoline derivatives | S. aureus, E. coli, P. aeruginosa | Remarkable activity (MIC <0.025 to 0.39 µg/ml) | derpharmachemica.com |

Topoisomerase I Inhibition Studies (Related Scaffolds)

The isoquinoline scaffold is a fundamental component of several important topoisomerase I (Topo I) inhibitors, a class of enzymes crucial for DNA replication and a key target in cancer therapy. brieflands.com While the direct Topo I inhibitory activity of this compound is not extensively documented, related scaffolds have been thoroughly investigated.

A prominent class of Topo I inhibitors is the indenoisoquinolines, which have advanced to clinical trials as anticancer agents. nih.govmdpi.com These compounds stabilize the complex formed between the Topo I enzyme and DNA, leading to cell death in rapidly dividing cancer cells. nih.gov Indenoisoquinolines are noted for having improved chemical stability compared to the well-known Topo I inhibitor, camptothecin. mdpi.com Interestingly, some indenoisoquinolines exhibit potent anticancer effects without being strong Topo I inhibitors, suggesting they may act through additional mechanisms, such as the stabilization of the MYC promoter G-quadruplex. nih.gov The introduction of a nitrogen atom into the indenoisoquinoline core to create 7-azaindenoisoquinolines has been shown to improve water solubility while maintaining potent Topo I inhibitory activity and cytotoxicity. nih.gov

Another relevant group is the lamellarins, marine alkaloids built upon a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. rsc.org Lamellarin D, for example, is a potent inhibitor of human Topo I. brieflands.comrsc.org The planar structure of these molecules is considered a critical factor for their ability to inhibit the enzyme. brieflands.com

Table 3: Topoisomerase I Inhibitory Activity of Related Isoquinoline Scaffolds

| Scaffold Class | Example Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indenoisoquinolines | NSC 314622 and derivatives | Clinically tested Topo I inhibitors with improved stability over camptothecin. | nih.govmdpi.comnih.gov |

| 7-Azaindenoisoquinolines | Various synthesized analogues | Improved water solubility while maintaining or improving Topo I inhibition and cytotoxicity. | nih.gov |

Applications in Pulmonary Arterial Hypertension Research

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by elevated blood pressure in the pulmonary arteries and vascular remodeling. nih.gov The isoquinoline structure is found in compounds investigated for the treatment of PAH, largely due to their ability to inhibit protein kinases involved in the disease's pathology. researchoutreach.org

Fasudil, an isoquinoline derivative, is a known inhibitor of Rho-associated protein kinase (ROCK) and is used as a vasodilator in the treatment of PAH. researchoutreach.org The ROCK signaling pathway is implicated in the vasoconstriction and smooth muscle cell proliferation that contribute to pulmonary vascular remodeling. nih.gov Following this line of research, an isoquinoline-sulfonamide compound, H-1337, which inhibits both ROCK and the mammalian target of rapamycin (B549165) (mTOR), demonstrated the ability to suppress the progression of pulmonary vascular remodeling and hypertension in experimental PAH models. nih.gov

Inflammation is also recognized as a key component in the pathogenesis of PAH. nih.govnih.gov Given the anti-inflammatory properties of certain isoquinoline derivatives, particularly through kinase inhibition (as discussed in section 4.7.2), this presents a complementary mechanism by which these scaffolds may exert therapeutic effects in PAH. newdrugapprovals.orgresearchgate.net Research has also identified other potential therapeutic agents for PAH, such as Emetine, which inhibits the excessive proliferation of pulmonary artery smooth muscle cells. ahajournals.org This highlights the focus on antiproliferative strategies in PAH research, a property shared by many bioactive isoquinoline derivatives.

Table 4: Isoquinoline Derivatives in Pulmonary Arterial Hypertension (PAH) Research

| Compound | Mechanism of Action | Relevance to PAH | Reference(s) |

|---|---|---|---|

| Fasudil | Rho-kinase (ROCK) inhibitor | Used as a vasodilator to treat PAH. | researchoutreach.org |

| H-1337 | Inhibitor of ROCK and mTOR | Suppresses progression of vascular remodeling and hypertension in experimental models. | nih.gov |

Structure Activity Relationship Sar Studies of 1 Chloro 7 Methoxyisoquinoline Analogs

Impact of Substitution Patterns on Biological Activity and Target Affinity

The biological activity of 1-chloro-7-methoxyisoquinoline analogs is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The electronic and steric properties of these substituents dictate the molecule's interaction with its biological target, such as the ATP-binding pocket of kinases.

The chlorine atom at the C1 position is a key functional group that heavily influences the synthetic versatility and biological profile of the scaffold. It serves as a reactive site for nucleophilic aromatic substitution reactions, enabling the introduction of a wide variety of side chains and functional groups. This synthetic handle is crucial for systematically modifying the molecule to probe the binding site of a target protein and optimize for potency and selectivity.

In the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical target in inflammatory diseases, the 1-chloro group is used as a synthetic precursor. researchgate.netnih.govgoogleapis.com While the chlorine atom itself is not typically retained in the final, highly potent compounds, its reactivity allows for it to be displaced by larger, more complex moieties designed to form specific interactions within the IRAK4 active site. For instance, in the discovery of the clinical candidate PF-06650833, the C1-chloro atom was replaced by a substituted {[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy} group, which was essential for achieving nanomolar potency. researchgate.netnih.gov

The methoxy (B1213986) group at the C7 position is an electron-donating group that modulates the electronic properties of the isoquinoline (B145761) ring. This substituent is a common feature in potent IRAK4 inhibitors derived from this scaffold, suggesting it plays a favorable role in binding affinity. researchgate.netnih.gov The C7-methoxy group can influence the reactivity of the C1 position for synthetic modifications and can also participate in direct interactions with the target protein. Its presence is a key feature in the clinical candidate PF-06650833 and related analogs, indicating its importance for maintaining the desired biological activity, potentially by orienting the molecule correctly within the binding pocket or forming favorable contacts. researchgate.netnih.govgoogleapis.com

Substitution at other positions on the isoquinoline core provides another avenue for modulating biological activity. The introduction of a carbonitrile group at the C6 position, creating This compound-6-carbonitrile (B1474265), has been a key strategy in the design of IRAK4 inhibitors. googleapis.com The carbonitrile is an electron-withdrawing group that significantly alters the electronic distribution of the molecule.

More importantly, the C6-carbonitrile serves as a synthetic precursor to a carboxamide group, which has been shown to be critical for high-affinity binding to IRAK4. researchgate.netnih.gov The C6-carboxamide in the clinical candidate PF-06650833 is believed to form crucial hydrogen bond interactions with the hinge region of the kinase, anchoring the inhibitor in the ATP binding site. The transition from a nitrile to a carboxamide at this position highlights a common strategy in medicinal chemistry to enhance target engagement through specific hydrogen bonding patterns.

| Substituent | Position | Role in SAR | Example Compound | Target |

| Chloro | C1 | Serves as a reactive handle for nucleophilic substitution to introduce potency-driving groups. | This compound-6-carbonitrile googleapis.com | IRAK4 googleapis.com |

| Methoxy | C7 | Electron-donating group; retained in potent inhibitors, likely for favorable binding interactions. researchgate.netnih.gov | PF-06650833 researchgate.netnih.gov | IRAK4 researchgate.netnih.gov |

| Carbonitrile | C6 | Electron-withdrawing group; acts as a synthetic precursor to the critical carboxamide group. googleapis.com | This compound-6-carbonitrile googleapis.com | IRAK4 googleapis.com |

| Carboxamide | C6 | Forms key hydrogen bond interactions with the kinase hinge region, essential for high potency. researchgate.netnih.gov | PF-06650833 researchgate.netnih.gov | IRAK4 researchgate.netnih.gov |

Influence of the Methoxy Group at C7

Conformational Analysis and Its Correlation with Biological Response